molecular formula C8H6BrClO2 B13107054 2-Bromo-4-chloro-6-methoxybenzaldehyde CAS No. 1474057-92-5

2-Bromo-4-chloro-6-methoxybenzaldehyde

Cat. No.: B13107054
CAS No.: 1474057-92-5
M. Wt: 249.49 g/mol
InChI Key: NWOKGGJJAVPJEG-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an aldehyde functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-methoxybenzaldehyde typically involves the bromination and chlorination of 6-methoxybenzaldehyde. The process can be carried out through electrophilic aromatic substitution reactions. For instance, 6-methoxybenzaldehyde can be treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom. Subsequently, chlorination can be achieved using chlorine gas or a chlorinating agent like sulfuryl chloride under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the halogens with methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2-Bromo-4-chloro-6-methoxybenzoic acid.

    Reduction: 2-Bromo-4-chloro-6-methoxybenzyl alcohol.

    Substitution: 2-Methoxy-4-chloro-6-methoxybenzaldehyde.

Scientific Research Applications

2-Bromo-4-chloro-6-methoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzaldehyde
  • 2-Chloro-4-methoxybenzaldehyde
  • 4-Bromo-2-chloro-6-methoxybenzaldehyde

Comparison: 2-Bromo-4-chloro-6-methoxybenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding interactions. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various synthetic and research applications .

Properties

CAS No.

1474057-92-5

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-4-chloro-6-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3

InChI Key

NWOKGGJJAVPJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)C=O

Origin of Product

United States

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